CYP2C9 Type II Binding Affinity: 777-Fold Superiority of the Pyridin-4-yl (Para) Isomer Over the Pyridin-3-yl (Meta) Isomer
In the most stringent head-to-head comparison available for the quinoline-4-carboxamide scaffold, the para-nitrogen (pyridin-4-yl) compound (Compound 16) exhibits a Ki of 0.011 ± 0.001 μM against CYP2C9, whereas the corresponding meta-nitrogen (pyridin-3-yl) analog (Compound 17) shows a Ki of 8.55 ± 1.02 μM. The ortho-nitrogen (pyridin-2-yl) analog (Compound 18) fails to reach IC50 up to 20.6 μM [1]. This represents a 777-fold affinity advantage for the para isomer over the meta isomer, and a >1,872-fold advantage over the ortho isomer. The compound class bearing a pyridin-4-yl substituent is the only isomer capable of direct ferric heme iron coordination, producing a characteristic type II difference spectrum (peak ~427 nm, trough ~395 nm) [2]. The target compound, N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, shares the identical pyridin-4-yl pharmacophore that confers this binding mode. While the naphthalen-2-yl amide group in Compound 16 differs from the 1,3-benzodioxol-5-yl amide in the target, the core quinoline-4-carboxamide scaffold and pyridin-4-yl heme-coordinating motif are conserved [1].
| Evidence Dimension | CYP2C9 inhibition constant (Ki) as a function of pyridine nitrogen position |
|---|---|
| Target Compound Data | Ki = 0.011 ± 0.001 μM (Compound 16, pyridin-4-yl, naphthalen-2-yl amide analog; pyridin-4-yl pharmacophore identical to target compound) |
| Comparator Or Baseline | Meta isomer (Compound 17, pyridin-3-yl): Ki = 8.55 ± 1.02 μM; Ortho isomer (Compound 18, pyridin-2-yl): Ki > 20.6 μM |
| Quantified Difference | 777-fold lower Ki vs meta; >1,872-fold lower Ki vs ortho |
| Conditions | Recombinant CYP2C9 baculosomes; diclofenac hydroxylation inhibition assay; UV-Vis spectral characterization; all compounds synthesized via identical route (Scheme 1, Peng et al. 2008) |
Why This Matters
For researchers procuring a quinoline-4-carboxamide as a CYP2C9 probe or inhibitor scaffold, only the pyridin-4-yl isomer provides the high-affinity type II binding essential for meaningful heme engagement; procurement of the wrong isomer would yield a compound essentially inactive at relevant concentrations.
- [1] Peng, C.-C., Pearson, J. T., Rock, D. A., Joswig-Jones, C. A., & Jones, J. P. (2008). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogues. Journal of Medicinal Chemistry, 51(24), 8000–8011. Table 1, Series 6: Compound 16 (para) Ki = 0.011 ± 0.001 μM; Compound 17 (meta) Ki = 8.55 ± 1.02 μM; Compound 18 (ortho) Ki > 20.6 μM. View Source
- [2] Peng, C.-C. et al. (2008). Table 3: Compound 1 (para) type II spectra (393/427 nm); Compound 2 (meta) mixed spectra. Only para isomers produce genuine type II heme coordination. View Source
